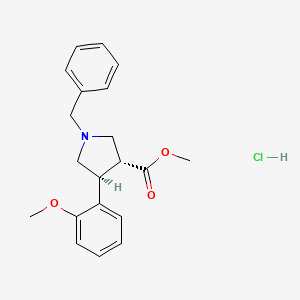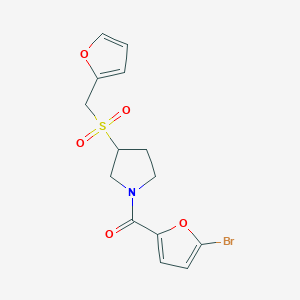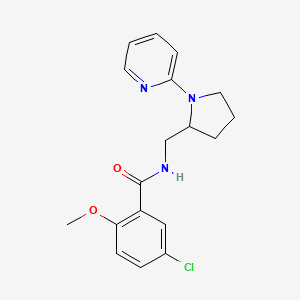![molecular formula C13H12N4OS B2530832 4-Hydrazino-5-(4-méthoxyphényl)thieno[2,3-d]pyrimidine CAS No. 747411-17-2](/img/structure/B2530832.png)
4-Hydrazino-5-(4-méthoxyphényl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound with a molecular formula of C13H12N4OS and a molecular weight of 272.33 g/mol . This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a hydrazino group at the 4-position and a methoxyphenyl group at the 5-position. It is primarily used in research settings for its potential biological and chemical properties .
Applications De Recherche Scientifique
4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of 4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine: Lacks the methoxy group, which may affect its chemical and biological properties.
4-Hydrazino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and biological activity.
4-Hydrazino-5-(4-nitrophenyl)thieno[2,3-d]pyrimidine: The presence of a nitro group can significantly impact its electronic properties and reactivity.
Propriétés
IUPAC Name |
[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-18-9-4-2-8(3-5-9)10-6-19-13-11(10)12(17-14)15-7-16-13/h2-7H,14H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJCATQLZRJMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dimethylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)

![4,5-dimethyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyrimidine](/img/structure/B2530767.png)

